
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a trifluoroethoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the Trifluoroethoxy Methyl Group: The trifluoroethoxy methyl group can be attached through a nucleophilic substitution reaction, where a trifluoroethanol derivative reacts with a suitable leaving group on the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-throughput reactors: To increase the yield and efficiency of the reactions.
Catalysts: To enhance the reaction rates and selectivity.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic Substitution: Products may include azides, nitriles, or thiols.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products may include alkanes or alcohols.
科学的研究の応用
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The trifluoroethoxy methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-((2,2,2-difluoroethoxy)methyl)cyclopropane: Similar structure but with a difluoroethoxy methyl group instead of a trifluoroethoxy methyl group.
Uniqueness
1-(Bromomethyl)-1-((2,2,2-trifluoroethoxy)methyl)cyclopropane is unique due to the presence of both the bromomethyl and trifluoroethoxy methyl groups. These functional groups impart distinct chemical reactivity and physical properties, making the compound valuable for specific applications in research and industry.
特性
分子式 |
C7H10BrF3O |
|---|---|
分子量 |
247.05 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(2,2,2-trifluoroethoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10BrF3O/c8-3-6(1-2-6)4-12-5-7(9,10)11/h1-5H2 |
InChIキー |
OLBDSFYPAVOIMF-UHFFFAOYSA-N |
正規SMILES |
C1CC1(COCC(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




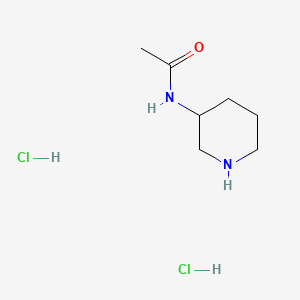

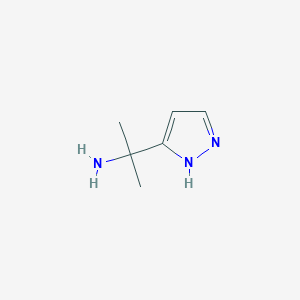

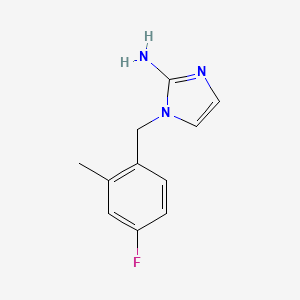
![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
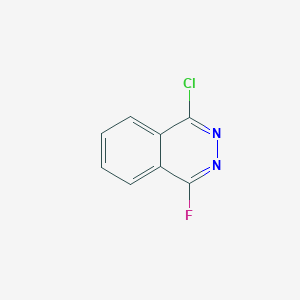
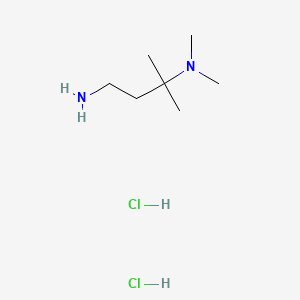
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
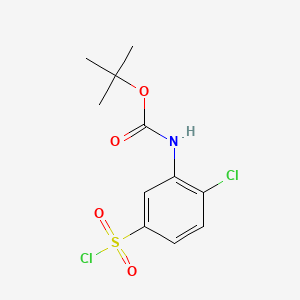
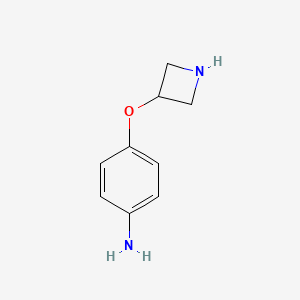
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)
